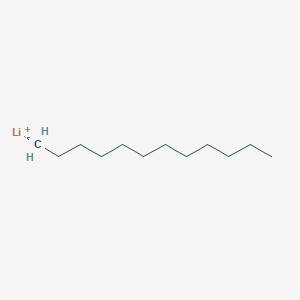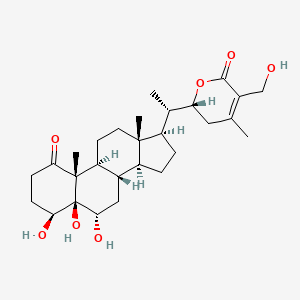
Somnifericin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Somnifericin involves the extraction of Withania somnifera roots, which are rich in withanolides . The extraction process typically involves the use of solvents such as ethanol, methanol, or water under controlled conditions . The roots are dried, powdered, and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and purity . These methods are optimized for efficiency and scalability to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: Somnifericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various withanolide derivatives, which exhibit enhanced or modified biological activities . These derivatives are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Somnifericin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, it is investigated for its role in cellular processes and its potential as an anti-cancer agent . In medicine, this compound is explored for its therapeutic effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties . In industry, it is used in the formulation of dietary supplements and functional foods .
Mecanismo De Acción
The mechanism of action of Somnifericin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . This compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .
Comparación Con Compuestos Similares
Somnifericin is unique among withanolides due to its specific structural features and bioactivity . Similar compounds include withaferin A, withanolide D, and withanolide E, which also exhibit therapeutic properties but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, which are being extensively studied for potential clinical applications .
Propiedades
Fórmula molecular |
C28H42O7 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31-32,34H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 |
Clave InChI |
RYHUVBZFHPPSHQ-DAKZBPTQSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)CC[C@@H]5O)C)O)O)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)CCC5O)C)O)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




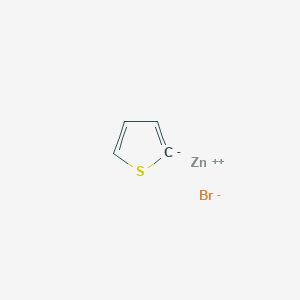
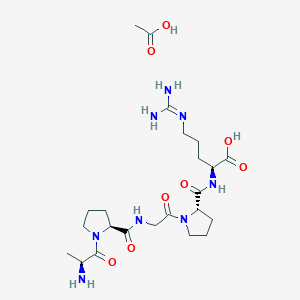
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
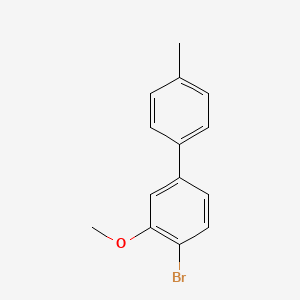
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
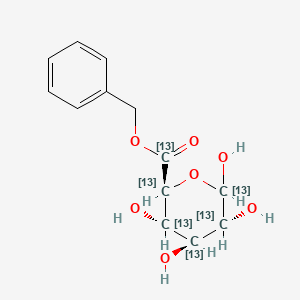
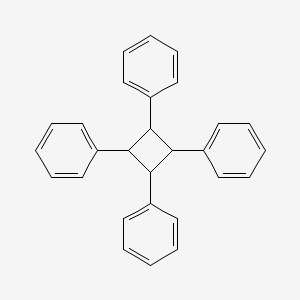
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
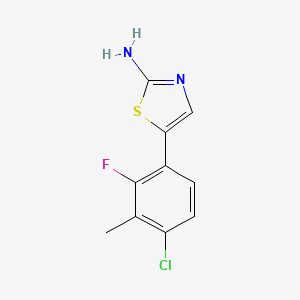
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
